An In-depth Technical Guide to 4-Isopropylcinnamic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Isopropylcinnamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylcinnamic acid, a derivative of cinnamic acid, is a compound of growing interest in the fields of chemical synthesis and drug discovery. Its unique structural features, combining a substituted aromatic ring with an acrylic acid moiety, make it a versatile building block for the synthesis of more complex molecules and a candidate for various biological applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 4-Isopropylcinnamic acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.
Chemical Structure and Identifiers
The structural identity of 4-Isopropylcinnamic acid is well-defined by its systematic nomenclature and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid[1] |
| Synonyms | p-Isopropylcinnamic acid, 3-(4-Isopropylphenyl)acrylic acid |
| CAS Number | 3368-21-6[1] |
| Molecular Formula | C₁₂H₁₄O₂[1] |
| SMILES | CC(C)c1ccc(cc1)/C=C/C(=O)O |
| InChI | InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ |
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropylcinnamic acid is presented below, providing essential data for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [1] |
| Melting Point | 157-161 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (Predicted) | 4.54 |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of 4-Isopropylcinnamic acid. Below is a summary of expected spectroscopic features based on the analysis of cinnamic acid and its derivatives.
¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum of 4-Isopropylcinnamic acid would be expected to show the following signals:
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Aromatic protons: Doublets in the range of 7.2-7.6 ppm.
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Vinylic protons: Two doublets, one around 6.4 ppm and the other around 7.7 ppm, with a coupling constant characteristic of a trans-alkene.
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Isopropyl group protons: A septet for the CH group around 3.0 ppm and a doublet for the two CH₃ groups around 1.2 ppm.
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Carboxylic acid proton: A broad singlet at a chemical shift greater than 10 ppm.
¹³C NMR Spectroscopy
The PubChem database indicates the availability of ¹³C NMR data for 4-Isopropylcinnamic acid.[1] Key expected signals would include those for the carboxylic carbonyl carbon, the vinylic carbons, the aromatic carbons (including the quaternary carbon attached to the isopropyl group), and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Isopropylcinnamic acid is expected to exhibit characteristic absorption bands for its functional groups:
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O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1700 cm⁻¹.
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C=C stretch (Alkene): An absorption band around 1625-1640 cm⁻¹.
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C=C stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-H stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.
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C-H stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of 4-Isopropylcinnamic acid obtained by gas chromatography-mass spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.
Experimental Protocols: Synthesis of 4-Isopropylcinnamic Acid
The synthesis of 4-Isopropylcinnamic acid can be achieved through several established methods for the preparation of cinnamic acid derivatives. Two common and effective methods are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
This method involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of 4-Isopropylcinnamic acid, 4-isopropylbenzaldehyde is reacted with malonic acid.
Materials:
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4-Isopropylbenzaldehyde
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Malonic acid
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Pyridine (as solvent and base)
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Piperidine (as catalyst)
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Hydrochloric acid (for workup)
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Ethanol (for recrystallization)
Procedure:
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Dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine in a round-bottom flask.
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Add a catalytic amount of piperidine to the mixture.
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Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
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Collect the precipitated solid by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 4-Isopropylcinnamic acid.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For 4-Isopropylcinnamic acid, 4-isopropylbenzaldehyde is reacted with acetic anhydride and sodium acetate.
Materials:
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4-Isopropylbenzaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
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Hydrochloric acid (for workup)
Procedure:
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Combine 4-isopropylbenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture in an oil bath at a high temperature (e.g., 180°C) for several hours.
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Allow the mixture to cool slightly and then pour it into a beaker of water while stirring.
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Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
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If unreacted aldehyde is present, it can be removed by steam distillation.
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Cool the solution and acidify it with concentrated hydrochloric acid to precipitate the 4-Isopropylcinnamic acid.
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Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.
Antimicrobial Activity
Derivatives of cinnamic acid have demonstrated activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The presence of the isopropyl group on the phenyl ring may influence the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Antioxidant Activity
Many phenolic compounds, including derivatives of cinnamic acid, are potent antioxidants. Their mechanism of action can involve direct scavenging of free radicals or the modulation of cellular antioxidant defense systems. The α,β-unsaturated carbonyl moiety in cinnamic acids can act as a Michael acceptor and may play a role in activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin and hair. The inhibition of tyrosinase is a target for the development of agents for treating hyperpigmentation disorders and for use in cosmetics as skin-lightening agents. Cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The mechanism of inhibition can be competitive, non-competitive, or mixed-type, and often involves the chelation of the copper ions in the active site of the enzyme by the inhibitor.
